molecular formula C11H14N4OS B6970835 5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine

5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B6970835
M. Wt: 250.32 g/mol
InChI Key: WSNKKOBIPSLNFE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a thiazole ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

    Coupling of the Thiazole and Oxadiazole Rings: The final step involves coupling the thiazole and oxadiazole rings through an appropriate linker, such as an ethyl group, under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Research: The compound is used in studies to understand its interactions with enzymes, receptors, and other biological molecules.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which have various biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which are known for their antimicrobial and anticancer properties.

Uniqueness

5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine is unique due to the combination of the thiazole and oxadiazole rings, which may confer distinct biological activities and properties compared to other compounds with only one of these rings.

Properties

IUPAC Name

5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-15(6-4-9-12-5-7-17-9)11-14-13-10(16-11)8-2-3-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNKKOBIPSLNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC=CS1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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